molecular formula C17H22N2O5 B569316 N-Boc-5-methoxy-D-tryptophan CAS No. 114873-19-7

N-Boc-5-methoxy-D-tryptophan

Cat. No. B569316
M. Wt: 334.372
InChI Key: RFEFILRKWWZSFK-CQSZACIVSA-N
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Description

N-Boc-5-methoxy-D-tryptophan is a specialty product used in proteomics research . It is an N-Boc-protected form of D-Tryptophan . The N-Boc group is a tert-butoxycarbonyl group that is often used in organic synthesis for the protection of amino groups .


Synthesis Analysis

The synthesis of tryptophan-containing compounds often involves the use of the N-Boc group for protection during the synthesis process . The N-Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular formula of N-Boc-5-methoxy-D-tryptophan is C17H22N2O5 . This indicates that the molecule contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .


Chemical Reactions Analysis

The N-Boc group in N-Boc-5-methoxy-D-tryptophan can be deprotected using various methods. One such method involves the use of oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .

Safety And Hazards

While specific safety and hazard information for N-Boc-5-methoxy-D-tryptophan is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for research on N-Boc-5-methoxy-D-tryptophan could include further exploration of its synthesis, mechanism of action, and potential applications in proteomics research. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .

properties

IUPAC Name

(2R)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEFILRKWWZSFK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-5-methoxy-D-tryptophan

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